molecular formula C16H17N5O3S2 B2550192 N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide CAS No. 1396795-36-0

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide

Cat. No.: B2550192
CAS No.: 1396795-36-0
M. Wt: 391.46
InChI Key: AOEFIODMWLKPMM-UHFFFAOYSA-N
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Description

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research on heterocyclic compounds containing a sulfonamido moiety, including structures similar to N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide, has shown promising antibacterial properties. For instance, studies have synthesized novel heterocyclic compounds aimed at antibacterial use, demonstrating high activities in certain compounds (Azab, Youssef, & El-Bordany, 2013). Additionally, docking simulations and primary assessments of benzene sulfonamide pyrazole oxadiazole derivatives have suggested potential as antimicrobial and antitubercular agents, with some compounds showing good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2022).

COX-2 Inhibition for Anti-inflammatory Applications

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Through extensive structure-activity relationship work, a number of potent and selective COX-2 inhibitors were identified, highlighting the therapeutic potential of sulfonamide derivatives in managing inflammation (Penning et al., 1997).

Antitumor and Cytotoxic Activities

The synthesis of sulfonamidomethane-linked heterocycles has been explored, with some compounds displaying significant antibacterial activity against various pathogens and appreciable cytotoxic activity on lung carcinoma cells. This suggests potential uses of sulfonamide derivatives in cancer treatment strategies (Swapna et al., 2013). Furthermore, novel pyrazole and thienopyrimidine derivatives have been synthesized, some of which exhibited remarkable antitumor activity against human breast cancer cells, indicating their potential as cancer therapeutic agents (Aly, 2009).

Multicomponent Sulfonamide Hybrids for Therapeutic Applications

Recent advances in sulfonamide-based hybrid compounds have been highlighted, focusing on multicomponent hybrids containing biologically active heterocycles. These hybrids are being developed for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, antitubercular, and anticancer activities. The review emphasizes the hybridization technique's role in synthesizing biological and computational studies of novel sulfonamide hybrids designed between 2016 and 2020 (Massah et al., 2022).

Properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c22-26(23,13-5-4-10-25-13)21-16(6-2-1-3-7-16)15-19-14(20-24-15)12-11-17-8-9-18-12/h4-5,8-11,21H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEFIODMWLKPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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